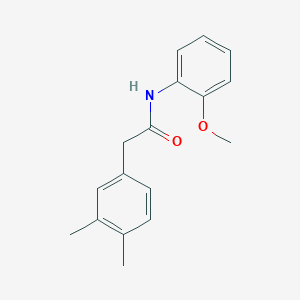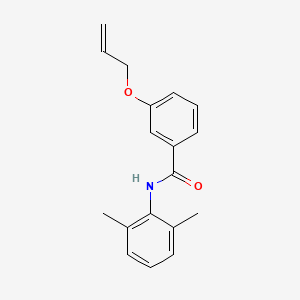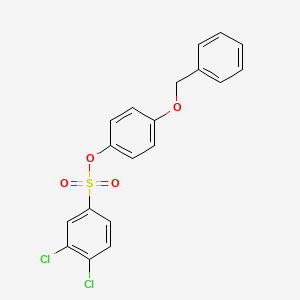![molecular formula C17H20O5 B5019967 ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)
ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is not fully understood. However, it has been proposed that it exerts its biological activities through the modulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It also has been reported to inhibit the activity of various enzymes such as COX-2, LOX, and iNOS.
Biochemical and Physiological Effects:
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been reported to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate in lab experiments include its synthetic availability, low cost, and potential applications in various scientific fields. However, the limitations include its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate. One direction is to investigate its potential applications in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to understand its biological activities. Additionally, the synthesis method can be optimized to improve the yield and purity of the product. Finally, the toxicity and safety of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate need to be further investigated to ensure its safe use in scientific research.
Métodos De Síntesis
The synthesis of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves the reaction of ethyl acetoacetate and 3,4,8-trimethylcoumarin in the presence of a base catalyst such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification and extraction. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. It also has potential applications in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-6-20-17(19)12(5)21-14-8-7-13-9(2)10(3)16(18)22-15(13)11(14)4/h7-8,12H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRQYVBZHKWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5019886.png)
![methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5019890.png)


![4,4'-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]di(2-butanone) hydrochloride](/img/structure/B5019921.png)
![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5019931.png)
![6-allyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5019935.png)


![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)

![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5019985.png)
![3-methoxy-N-(2-{5-[(methylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)propanamide](/img/structure/B5019991.png)